(2S)-4,6-dioxopiperidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 157.12 g/mol. It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of (2S)-4,6-dioxopiperidine-2-carboxylic acid can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One prominent method includes the reaction of 3-aminophthalic acid with a 3-aminoglutarimide compound in the presence of a base such as triethylamine and an acid like acetic acid. The reaction typically occurs in acetonitrile at elevated temperatures (85-87 °C) over several hours .
This method allows for the efficient production of the desired compound, which can then be further purified and characterized.
The molecular structure of (2S)-4,6-dioxopiperidine-2-carboxylic acid features a piperidine ring with two carbonyl groups at positions 4 and 6, along with a carboxylic acid group at position 2. The stereochemistry at position 2 is designated as S, indicating the specific three-dimensional arrangement of atoms.
(2S)-4,6-dioxopiperidine-2-carboxylic acid participates in various chemical reactions typical of carboxylic acids and diketones. These include:
The reactivity of this compound can be influenced by its functional groups, allowing it to serve as an intermediate in the synthesis of more complex molecules or pharmaceutical agents.
The mechanism of action for (2S)-4,6-dioxopiperidine-2-carboxylic acid largely depends on its interactions within biological systems. As a potential pharmaceutical agent, it may act by inhibiting specific enzymes or modulating receptor activity related to disease pathways.
While specific data on its mechanism in therapeutic contexts may be limited, its structural features suggest potential interactions with biological macromolecules that could lead to pharmacological effects .
Relevant data on these properties can be found in chemical databases and literature .
(2S)-4,6-dioxopiperidine-2-carboxylic acid has several scientific uses:
The ongoing research into its applications highlights its importance in medicinal chemistry and related fields .
Microbial biosynthesis of (2S)-4,6-dioxopiperidine-2-carboxylic acid occurs primarily through enzymatic modifications of L-lysine, forming key heterocyclic intermediates. In Pseudomonas and Mycobacterium species, this pathway initiates with the cyclization of L-lysine into Δ¹-piperideine-2-carboxylate (P2C), catalyzed by lysine cyclodeaminase [3] [4]. This intermediate undergoes sequential oxidation and hydroxylation reactions, culminating in the formation of 2,6-dihydroxyisonicotinate (citrazinate) – a stable aromatic precursor to the dioxopiperidine scaffold [4] [6].
Notably, Mycobacterium sp. INA1 utilizes this pathway for catabolizing isonicotinate, where citrazinate is enzymatically transformed into 2,6-dioxopiperidine-4-carboxyl-CoA through a ring reduction and CoA activation step [6]. This represents a critical branching point where microbial metabolism generates the dioxopiperidine core structure. Isotopic labeling studies confirm that the nitrogen atom and C-2 carbon in the resulting dioxopiperidine ring originate directly from the α-amino and carboxyl groups of lysine, respectively, demonstrating the conservation of the lysine skeleton throughout this cyclization pathway [3].
Table 1: Key Intermediates in Microbial Biosynthesis of Dioxopiperidine Derivatives
Metabolic Intermediate | Enzyme Involved | Microbial Species | Chemical Significance |
---|---|---|---|
L-Lysine | - | Universal precursor | Source of nitrogen and carbon backbone |
Δ¹-Piperideine-2-carboxylate (P2C) | Lysine cyclodeaminase | Pseudomonas, Mycobacterium | Initial cyclic intermediate |
2-Hydroxyisonicotinate | Hydroxylase/Dehydrogenase | Mycobacterium sp. INA1 | Aromatic hydroxylated intermediate |
2,6-Dihydroxyisonicotinate (Citrazinate) | Isonicotinate dehydrogenase | Mycobacterium sp. INA1 | Stable precursor to dioxopiperidine |
2,6-Dioxopiperidine-4-carboxyl-CoA | Cyclodeaminase/Reductase | Mycobacterium sp. INA1 | Activated dioxopiperidine derivative |
The μ-crystallin protein (CRYM) serves as a pivotal regulatory element in the metabolic pathway connecting pipecolic acid derivatives to (2S)-4,6-dioxopiperidine-2-carboxylic acid. CRYM functions as a ketimine reductase that stereospecifically reduces the cyclic ketimine intermediate (3,4,5,6-tetrahydropyridine-2-carboxylate) using NADPH as a cofactor, producing the direct biosynthetic precursor L-pipecolic acid [3]. This reduction is stereochemically critical, as only the enzymatically produced (S)-enantiomer of pipecolic acid serves as a competent substrate for subsequent oxidation steps toward dioxopiperidine formation.
Biochemical characterization reveals CRYM exhibits allosteric regulation by triiodothyronine (T3), which enhances its reductase activity approximately 3.5-fold. This hormonal regulation provides a physiological link between thyroid hormone status and the flux through this specialized lysine catabolic pathway [3]. Notably, CRYM knockout models show accumulation of Δ¹-piperideine-2-carboxylic acid and reduced production of downstream dioxopiperidine metabolites, confirming its indispensable role in this metabolic sequence. The enzyme's kinetic parameters (Km = 85 μM for Δ¹-piperideine-2-carboxylic acid; kcat = 12.3 s⁻¹) demonstrate efficient processing of the cyclic intermediate under physiological substrate concentrations [3].
Table 2: Enzymatic Activities in Pipecolic Acid Derivative Metabolism
Enzyme/Protein | Reaction Catalyzed | Cofactor Requirement | Regulatory Factors | Product |
---|---|---|---|---|
Lysine cyclodeaminase | Cyclization of L-lysine | NAD⁺ | Substrate concentration | Δ¹-Piperideine-2-carboxylate |
CRYM (Ketimine reductase) | Reduction of cyclic ketimine | NADPH | Allosteric activation by T3 | L-Pipecolic acid |
Flavin-dependent oxidase | Oxidation of pipecolate | FAD | Oxygen tension | Δ¹-Piperideine-6-carboxylate |
Spontaneous cyclase | Non-enzymatic condensation | None | pH-dependent | (2S)-4,6-Dioxopiperidine-2-carboxylic acid |
Dihydroorotase (DHO) exemplifies the enzymatic machinery responsible for catalyzing ring formation reactions yielding dioxopiperidine-related structures. As a zinc-dependent metalloenzyme in the amidohydrolase superfamily, DHO catalyzes the reversible cyclodehydration of N-carbamoyl-L-aspartate to L-dihydroorotate during pyrimidine biosynthesis [1]. Structural studies of E. coli DHO reveal a binuclear zinc center at its active site, where two zinc ions bridged by a hydroxide ion facilitate substrate activation through Lewis acid catalysis [1]. This metal cluster polarizes the carbonyl group of the substrate, promoting nucleophilic attack and ring closure.
(2S)-4,6-Dioxopiperidine-2-carboxylic acid and its derivatives function as transition state analogues that potently inhibit DHO activity. Specifically, 4,6-dioxopiperidine-2-carboxylic acid (compound 3 in DHO studies) exhibits pH-dependent inhibition with Ki values ranging from 15-85 μM across pH 7.0-9.0, attributed to its ability to tautomerize between keto and enol forms that mimic different catalytic intermediates [1]. Kinetic analyses demonstrate these compounds bind with 20-30 fold greater affinity to bacterial class II DHOs compared to mammalian class I enzymes, highlighting their potential as antimicrobial agents targeting pyrimidine biosynthesis [1]. The structural basis for this selectivity lies in the distinct active site architectures between DHO classes, particularly the positioning of catalytic zinc ions and substrate-binding loops [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7